

Technical Guide: Molecular Weight of N-(2,4-Dimethylphenyl)formamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2,4-Dimethylphenyl)formamide**

Cat. No.: **B130673**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-Dimethylphenyl)formamide is an organic compound with significant applications in chemical synthesis and research. A fundamental physicochemical property of any compound is its molecular weight, which is crucial for stoichiometric calculations in reactions, preparation of solutions with specific molarity, and analytical characterization. This guide provides a detailed breakdown of the calculation of the molecular weight of **N-(2,4-Dimethylphenyl)formamide** based on its chemical formula.

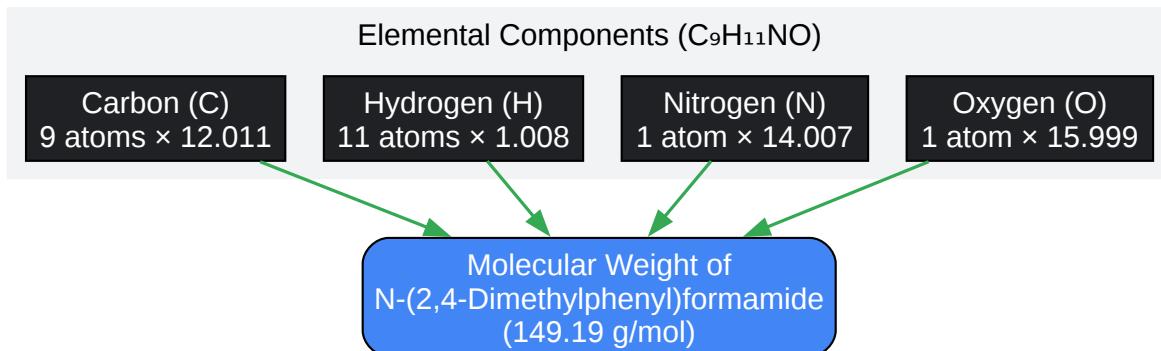
Chemical Structure and Formula

The chemical structure of **N-(2,4-Dimethylphenyl)formamide** consists of a formamide group attached to a 2,4-dimethylphenyl ring. From this structure, the molecular formula is determined to be C₉H₁₁NO.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The first step is to identify the number of atoms of each element present in the molecule.


Element	Symbol	Number of Atoms	Standard Atomic Weight (g/mol)
Carbon	C	9	12.011
Hydrogen	H	11	1.008
Nitrogen	N	1	14.007
Oxygen	O	1	15.999

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

- Mass from Carbon: 9 atoms * 12.011 g/mol = 108.099 g/mol
- Mass from Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol
- Mass from Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol
- Mass from Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = $108.099 + 11.088 + 14.007 + 15.999 = 149.193$ g/mol

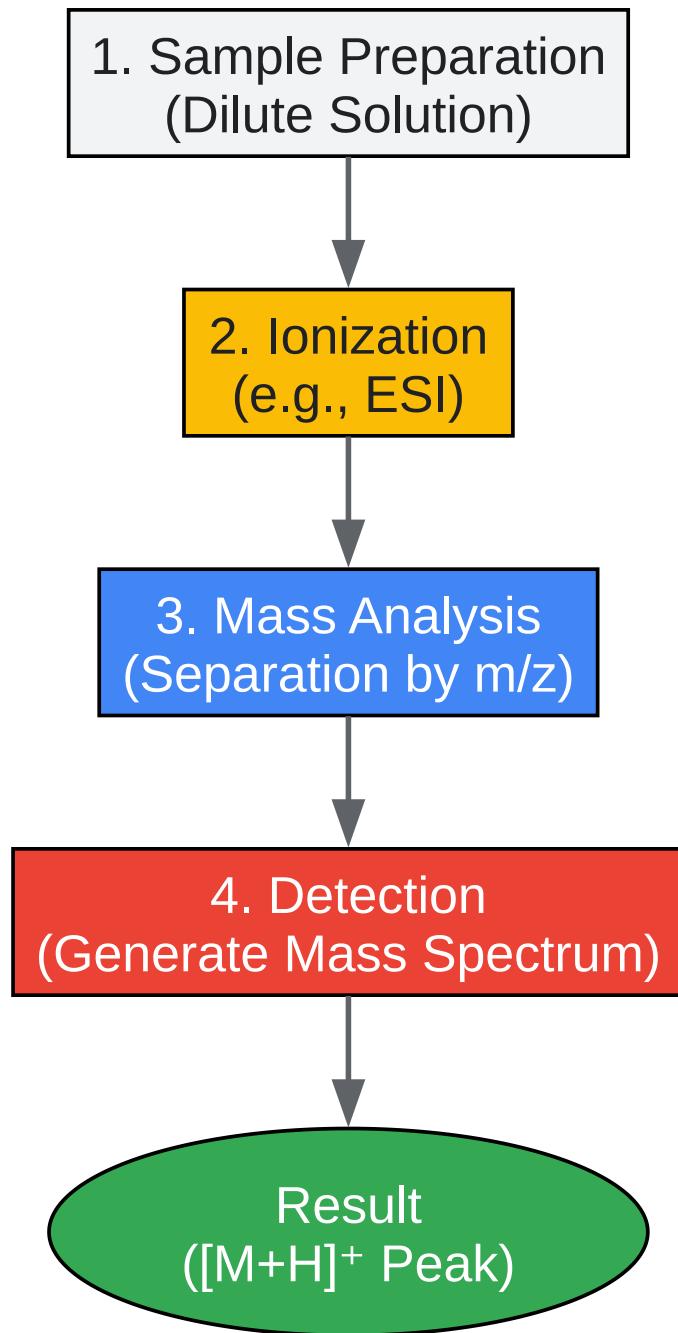
The nominal molecular weight, using integer masses for the most common isotopes (^{12}C , ^1H , ^{14}N , ^{16}O), is 149 g/mol . However, for most chemical calculations, the weighted average (monoisotopic or molar) mass is used, resulting in 149.19 g/mol .

[Click to download full resolution via product page](#)

Caption: Calculation workflow for the molecular weight of **N-(2,4-Dimethylphenyl)formamide**.

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight is calculated from the chemical formula, it can be experimentally verified using several analytical techniques. The most common and accurate method is Mass Spectrometry.


Objective: To determine the mass-to-charge ratio (m/z) of the ionized compound, which provides its molecular weight.

Methodology:

- Sample Preparation: A dilute solution of **N-(2,4-Dimethylphenyl)formamide** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample solution

is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

- Mass Analysis: The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For **N-(2,4-Dimethylphenyl)formamide**, a prominent peak would be expected at an m/z corresponding to the protonated molecule $[M+H]^+$, which would be approximately 150.19.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular weight determination using Mass Spectrometry.

Summary

This guide has detailed the calculation of the molecular weight of **N-(2,4-Dimethylphenyl)formamide** and outlined a standard experimental procedure for its

verification. The accurate molecular weight is a critical parameter for any research or development activity involving this compound.

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NO
Calculated Molecular Weight	149.19 g/mol
Nominal Mass	149 Da
Expected Mass Spec Peak [M+H] ⁺	~150.19 m/z

- To cite this document: BenchChem. [Technical Guide: Molecular Weight of N-(2,4-Dimethylphenyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130673#molecular-weight-of-n-2-4-dimethylphenyl-formamide\]](https://www.benchchem.com/product/b130673#molecular-weight-of-n-2-4-dimethylphenyl-formamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

